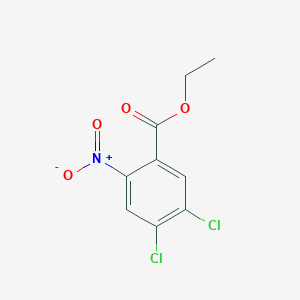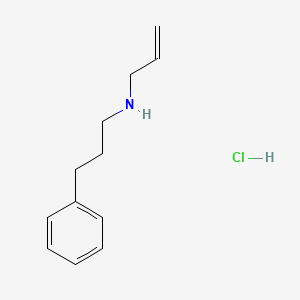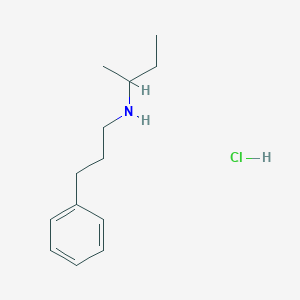![molecular formula C13H22ClNO2 B6344268 4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride CAS No. 1240578-22-6](/img/structure/B6344268.png)
4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride is a chemical compound with the molecular formula C₁₃H₂₂ClNO₂ and a molecular weight of 259.77 g/mol . This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical research .
科学的研究の応用
Environmental Sorption and Degradation
- 4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride shares structural similarities with phenoxy herbicides, which are known for their environmental persistence and interaction with soil components. Research indicates that the sorption of phenoxy herbicides like 2,4-D can be influenced by soil parameters such as pH, organic carbon content, and iron oxides, suggesting a potential environmental fate pathway for similar compounds (Werner, Garratt, & Pigott, 2012).
Wastewater Treatment and Environmental Impact
- The pesticide production industry, which might include compounds like this compound, generates wastewater containing a range of toxic pollutants. Biological processes and granular activated carbon have been shown to remove up to 80-90% of such pollutants, highlighting the importance of effective wastewater treatment technologies (Goodwin, Carra, Campo, & Soares, 2018).
Flavor Chemistry in Foods
- Branched chain aldehydes, which can be structurally related to this compound, are significant for their role in flavor chemistry. The production and degradation of these compounds from amino acids are crucial for developing desired flavor profiles in various food products, indicating potential applications in food science and technology (Smit, Engels, & Smit, 2009).
Environmental Presence and Effects of Parabens
- Parabens, which include butyl groups similar to the butan-2-yl group in this compound, are used as preservatives and have been detected in various environmental matrices. Their ubiquity and persistence, along with potential health effects, underscore the need for monitoring and understanding the environmental impact of such compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthesis and Catalysis
- Research on metal cation-exchanged clay catalysts for organic synthesis, including reactions with butan-2-one, suggests potential industrial applications for this compound in facilitating specific chemical reactions. These catalysts could be used for producing flavor compounds and pharmaceuticals, demonstrating the compound's relevance in synthetic organic chemistry (Tateiwa & Uemura, 1997).
作用機序
Target of Action
The primary target of 4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride, also known as XY-69tyrosine kinase 3 (FLT3) inhibitors . FLT3 is a class III receptor tyrosine kinase that plays a crucial role in hematopoiesis (the formation of blood cellular components). Inhibitors of FLT3 are used in the treatment of acute myeloid leukemia.
Mode of Action
, it can be inferred that it may interact with the ATP-binding site of the FLT3 enzyme, thereby inhibiting its activity and preventing the proliferation of leukemia cells.
Biochemical Pathways
FLT3 signaling pathway , which is involved in cell survival, proliferation, and differentiation . By inhibiting FLT3, these compounds can disrupt these processes in leukemia cells, leading to their death.
Result of Action
, it can be inferred that it may lead to the death of leukemia cells by disrupting their survival and proliferation pathways.
生化学分析
Biochemical Properties
4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aliphatic amines, which are known to play a role in cancer metabolism . The nature of these interactions often involves the compound acting as a substrate or inhibitor, thereby influencing the activity of the enzymes and proteins it interacts with.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been noted to impact the metabolic pathways in cancer cells, thereby altering their growth and proliferation . Additionally, it can modulate the expression of certain genes, leading to changes in cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to interact with aliphatic amines and other biomolecules is crucial to its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting cancer cell growth. At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, thereby influencing cellular metabolism. The compound’s role in cancer metabolism is particularly noteworthy, as it can alter the metabolic pathways in cancer cells, leading to changes in their growth and proliferation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within cells, thereby influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall efficacy in biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the
特性
IUPAC Name |
4-[(butan-2-ylamino)methyl]-2-ethoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-4-10(3)14-9-11-6-7-12(15)13(8-11)16-5-2;/h6-8,10,14-15H,4-5,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTCOAPUEROKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)O)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344191.png)

amine](/img/structure/B6344199.png)

![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine](/img/structure/B6344222.png)
![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344223.png)
![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344228.png)
![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344233.png)
![(Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride](/img/structure/B6344245.png)
amine hydrochloride](/img/structure/B6344246.png)
![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344252.png)

![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride](/img/structure/B6344275.png)
![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride](/img/structure/B6344283.png)
